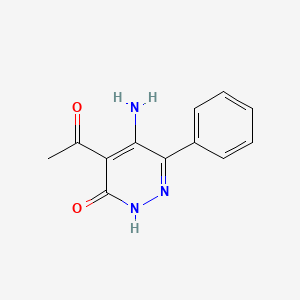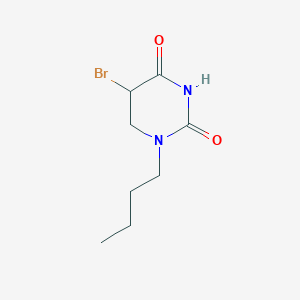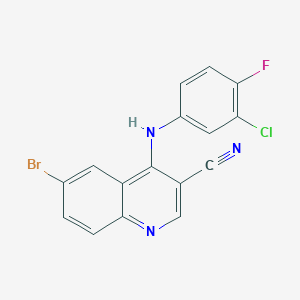
6-Bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-aminoquinoline.
Bromination: The 4-aminoquinoline is then brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Nitrile Introduction: The nitrile group is introduced at the 3rd position through a reaction with a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinoline: A precursor in the synthesis of the compound.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics with a quinoline core.
Uniqueness
6-Bromo-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is unique due to the presence of multiple halogen atoms, which can enhance its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the structure is not commonly found in other quinoline derivatives, making this compound a valuable subject for research.
Propriétés
Numéro CAS |
915369-04-9 |
|---|---|
Formule moléculaire |
C16H8BrClFN3 |
Poids moléculaire |
376.61 g/mol |
Nom IUPAC |
6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H8BrClFN3/c17-10-1-4-15-12(5-10)16(9(7-20)8-21-15)22-11-2-3-14(19)13(18)6-11/h1-6,8H,(H,21,22) |
Clé InChI |
IAAKBYQRKJXESB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C#N)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
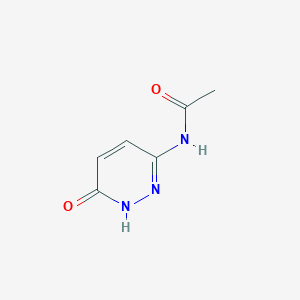

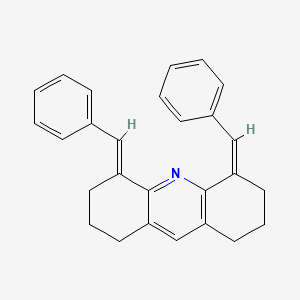
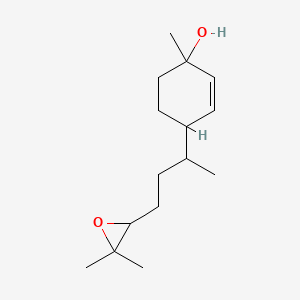
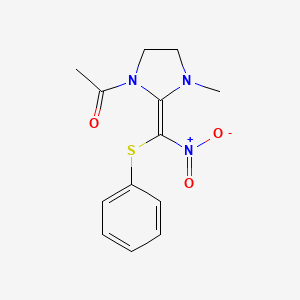
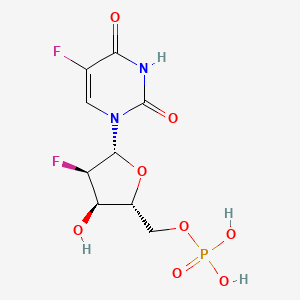

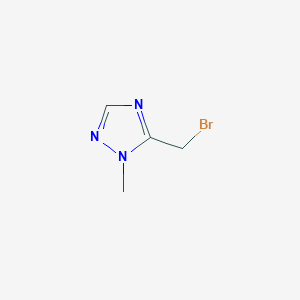
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
